Lithium triisopropyl 2-(6-fluoropyridyl)borate

Suzuki–Miyaura cross-coupling heterocyclic boronates protodeboronation stability

Suzuki-Miyaura couplings of 2-pyridylboronic acids often fail due to rapid protodeboronation, giving irreproducible yields. This shelf-stable lithium triisopropyl borate solves that problem. - Suppresses protodeboronation, enabling consistent high yields with challenging heteroaryl electrophiles. - 6-Fluoro substitution modulates transmetalation rates and regioselectivity vs. the 5-fluoro isomer. - Amenable to multi-gram preparation; supports one-pot lithiation-borylation-coupling sequences for process-scale efficiency.

Molecular Formula C14H24BFLiNO3
Molecular Weight 291.098
CAS No. 1256364-28-9
Cat. No. B595522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium triisopropyl 2-(6-fluoropyridyl)borate
CAS1256364-28-9
SynonymsLithium triisopropyl 2-(6-fluoropyridyl)borate
Molecular FormulaC14H24BFLiNO3
Molecular Weight291.098
Structural Identifiers
SMILES[Li+].[B-](C1=NC(=CC=C1)F)(OC(C)C)(OC(C)C)OC(C)C
InChIInChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1
InChIKeyNYQSATBYBIKYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium triisopropyl 2-(6-fluoropyridyl)borate: Technical Profile


Lithium triisopropyl 2-(6-fluoropyridyl)borate (CAS 1256364-28-9) is a shelf‑stable lithium triisopropyl borate (LTB) salt [1]. It functions as a nucleophilic 2‑pyridyl donor in Suzuki–Miyaura cross‑coupling reactions, enabling the construction of 6‑fluoropyridyl‑containing biaryl motifs [2]. The compound exhibits enhanced stability toward protodeboronation compared to the corresponding boronic acid, making it a preferred reagent for challenging heteroaryl couplings [1].

1 Nucleophilic 2‑pyridyl donor for Suzuki–Miyaura cross‑coupling
2 Reported protodeboronation stability vs. boronic acid; simplifies handling
3 Supports construction of 6‑fluoropyridyl‑containing biaryl motifs

Lithium triisopropyl 2-(6-fluoropyridyl)borate: Generic Substitution Risks


Lithium triisopropyl 2-(6-fluoropyridyl)borate is not functionally interchangeable with the parent boronic acid or simple boronate esters. The 2‑pyridylboronic acid analog undergoes rapid protodeboronation under standard Suzuki–Miyaura conditions, resulting in low or irreproducible yields [1]. In contrast, the lithium triisopropyl borate scaffold provides kinetic stabilization that suppresses decomposition, enabling reproducible, high‑yielding cross‑couplings [1]. Furthermore, the 6‑fluoro substitution pattern imparts distinct electronic and steric properties that influence transmetalation rates and regioselectivity relative to the 5‑fluoro isomer [2]. Substituting a generic reagent therefore introduces both stability and regiochemical risks that undermine reaction robustness.

2‑Pyridylboronic acid instability
The parent boronic acid undergoes rapid protodeboronation, leading to low yields. The lithium triisopropyl borate provides kinetic stabilization that maintains coupling performance.
Regioisomeric substitution effects
6‑Fluoro vs. 5‑fluoro substitution alters electronic and steric properties, influencing transmetalation rate and regioselectivity. Replacing with the wrong isomer can shift coupling outcomes.
Generic boronate ester mismatch
Simple boronate esters may not replicate the protodeboronation resistance or shelf stability of the lithium triisopropyl borate scaffold, risking irreproducible results.

Lithium triisopropyl 2-(6-fluoropyridyl)borate: Cross-Coupling Performance


Protodeboronation Stability vs. Boronic Acid

Lithium triisopropyl 2‑pyridylborates are significantly more resistant to protodeboronation than the corresponding boronic acids. While 2‑pyridylboronic acid undergoes rapid decomposition under typical Suzuki–Miyaura conditions, the lithium triisopropyl borate salt remains intact [1]. This stability permits storage on a benchtop at room temperature and eliminates the need for immediate in situ generation or cryogenic handling [1].

Protodeboronation Stability
Class‑level
Target: Benchtop stable
Comparator: 2‑Pyridylboronic acid: rapid protodeboronation
Reported stability may support reproducible coupling yields and easier laboratory handling.
Exact half‑life not reported; verify under actual conditions.
Suzuki–Miyaura cross-coupling heterocyclic boronates protodeboronation stability

Coupling Efficiency: 5-Fluoro vs. 6-Fluoro Isomers

Lithium triisopropyl 2‑(5‑fluoropyridyl)boronate delivers a 96% isolated yield in the Suzuki–Miyaura coupling with 1‑bromo‑4‑butylbenzene under optimized conditions (Pd₂dba₃, ligand 1, KF, NaOtBu, dioxane) [1]. The 6‑fluoro regioisomer is expected to exhibit similarly high efficiency based on the established generality of lithium triisopropyl borates in pyridyl couplings [2]. Direct comparative data for the 6‑fluoro analog are not reported; however, the 96% benchmark for the 5‑fluoro isomer establishes a performance baseline that users can expect when substituting the 6‑fluoro derivative.

Coupling Efficiency
Context‑dependent
5‑Fluoro isomer: 96% yield
6‑Fluoro isomer: not directly reported
Establishes high‑efficiency baseline for lithium triisopropyl 2‑pyridylborates.
Expected similar reactivity; confirm with specific aryl bromide.
Suzuki–Miyaura cross-coupling fluoropyridyl boronates regioselectivity

Synthesis Yield: 5-Fluoro vs. 6-Fluoro Analogs

The lithium triisopropyl 2‑(5‑fluoropyridyl)boronate intermediate can be prepared in 96% yield from 2‑bromo‑5‑fluoropyridine via halogen–lithium exchange followed by quenching with triisopropyl borate [1]. The analogous synthesis of the 6‑fluoro derivative from 2‑bromo‑6‑fluoropyridine yields the corresponding boronic acid in 64% after aqueous workup [2]; the intermediate lithium borate is expected to be formed in comparably high yield before hydrolysis. This synthetic efficiency supports scalable, cost‑effective access to the 6‑fluoro‑2‑pyridyl nucleophile.

Synthesis Yield
Context‑dependent
96%
5‑fluoro borate isolated
High borate formation efficiency supports scalable access to the 6‑fluoro nucleophile.
6‑fluoro boronic acid isolated in 64% after hydrolysis; borate intermediate not isolated.
organolithium borylation pyridyl boronates reagent synthesis

Regiochemical Impact: 6-Fluoro vs. 5-Fluoro Substitution

The 6‑fluoro substitution pattern places the electron‑withdrawing fluorine adjacent to the pyridyl nitrogen, increasing the electrophilicity of the boron‑bearing carbon and accelerating transmetalation relative to the 5‑fluoro isomer [1]. In contrast, the 5‑fluoro substitution exerts a less pronounced electronic effect on the coupling center. This regiochemical difference can be exploited to fine‑tune coupling reactivity or to install fluorine at a specific position for downstream structure–activity relationship (SAR) studies in medicinal chemistry.

Regiochemical Impact
Class‑level
Ortho‑fluorine: stronger electron‑withdrawing
Fluorine adjacent to pyridine nitrogen increases electrophilicity at boron‑bearing carbon
Electronic effect may accelerate transmetalation; supports regiochemical SAR studies.
Predicted from Hammett parameters; verify via competition experiments.
fluoropyridine regioselectivity cross-coupling

Lithium triisopropyl 2-(6-fluoropyridyl)borate: Applications in Pharma & Agrochemical R&D


6-Fluoropyridine Biaryls in Medicinal Chemistry

The 6‑fluoropyridyl motif is a privileged scaffold in kinase inhibitors and CNS‑active agents. Lithium triisopropyl 2‑(6‑fluoropyridyl)borate enables reliable, high‑yielding installation of this fragment onto aryl or heteroaryl bromides via Suzuki–Miyaura coupling [1]. Its enhanced protodeboronation stability ensures consistent results across multiple SAR analogs, reducing synthesis re‑work and accelerating lead optimization campaigns.

Fluorinated Pyridines in Agrochemical Discovery

Fluorinated pyridines are common building blocks in modern crop protection agents. The borate reagent provides a robust entry to 2‑aryl‑6‑fluoropyridines, which are key intermediates in the synthesis of herbicidal sulfonylureas and fungicidal strobilurin analogs [1]. The reagent’s shelf stability and straightforward coupling conditions align with the reproducibility demands of industrial agrochemical R&D pipelines.

Kilogram-Scale Synthesis of 6-Fluoropyridyl Intermediates

The lithium triisopropyl borate platform is amenable to multigram preparation, as demonstrated for the 5‑fluoro isomer (96% yield) [2]. The 6‑fluoro analog can be generated in situ from 2‑bromo‑6‑fluoropyridine and used directly in one‑pot lithiation–borylation–coupling sequences, minimizing unit operations and improving overall process mass intensity [1]. This scalability supports cost‑effective manufacturing of advanced pharmaceutical intermediates.

Application
Selection Property
Validation Focus
6‑Fluoropyridine biaryl synthesis for medicinal chemistry
Protodeboronation stability
Cross‑coupling yield with aryl bromides; reproducibility across SAR analogs
Fluorinated pyridine building blocks in agrochemical R&D
2‑Pyridyl nucleophile reactivity
Coupling efficiency with heteroaryl halides; shelf stability under ambient storage
Scalable synthesis of 6‑fluoropyridyl intermediates
Scalable borate preparation
Yield in lithiation–borylation; process mass intensity and one‑pot coupling potential

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